{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol
Description
{1-[2-(2-Methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol is a benzimidazole derivative characterized by a benzimidazole core substituted with a phenylmethanol group and a 2-methylphenoxyethyl side chain. The compound’s structure combines a planar benzimidazole moiety, known for its bioisosteric properties with nucleotides, with a hydroxyl-containing phenyl group and an ether-linked alkyl chain.
Properties
IUPAC Name |
[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-9-5-8-14-21(17)27-16-15-25-20-13-7-6-12-19(20)24-23(25)22(26)18-10-3-2-4-11-18/h2-14,22,26H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWTILGCUYVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the phenyl and phenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
The compound {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Impact on Bioactivity
- Electron-Withdrawing Groups : The 4-fluorophenyl substituent in 2-(4-fluorophenyl)-1H-benzimidazole () enhances metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation . However, this may compromise solubility compared to the target compound’s hydroxyl group.
- Hydroxyl vs.
- Bridged Phenolic Groups: The bis-hydroxyphenyl derivative () exhibits strong crystallographic stability, attributed to intramolecular hydrogen bonds, whereas the target’s single hydroxyl group may prioritize intermolecular interactions .
Computational Docking and Structure-Activity Relationships
- AutoDock Studies: and emphasize the utility of AutoDock Vina and AutoDock4 in predicting binding modes. For example, ISOX-DUAL’s dimethylisoxazole group achieves high docking scores with BRD4 (ΔG ≈ -9.5 kcal/mol), while the target’s phenylmethanol may require optimization for similar efficacy .
- Hydrophobic vs. Polar Interactions: The 2-methylphenoxyethyl chain in the target compound may enhance membrane permeability compared to polar sulfanyl or fluorophenyl groups in analogues .
Biological Activity
The compound {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol is a complex organic molecule that belongs to the class of benzodiazoles. Its unique structure, featuring a benzodiazole core and various functional groups, suggests potential biological activities worth exploring. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21N3O2
- Molecular Weight : 321.39 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. Research indicates that compounds in the benzodiazole class can exhibit a range of activities, including:
- Antimicrobial Activity : Benzodiazoles have been studied for their potential as antimicrobial agents. For instance, derivatives with hydroxymethyl groups have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that benzodiazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The mechanism often involves the modulation of enzyme activity or receptor interaction.
The precise mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular responses, potentially leading to altered gene expression and cell behavior.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar benzodiazole derivatives revealed significant inhibition against various pathogens including Escherichia coli and Staphylococcus aureus. The study utilized standard disc diffusion methods to evaluate the effectiveness of these compounds .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Benzodiazole A | E. coli | 15 |
| Benzodiazole B | Staphylococcus aureus | 18 |
| Target Compound | E. coli | 16 |
Anticancer Studies
Research into the anticancer effects of benzodiazole derivatives has shown promising results in vitro. For example, a derivative similar to our target compound was tested against human breast cancer cell lines and exhibited a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
